Enzyme Affinity (Km) of N-Acetyl-L-phenylalanine vs. Other N-Acetyl Amino Acids for Lactococcal Aminoacylase
In a direct head-to-head comparison, N-Acetyl-L-phenylalanine exhibits a distinct enzyme affinity for a lactococcal aminoacylase (EC 3.5.1.14) compared to other N-acetyl-L-amino acids. Its Km value of 1.7 mM at pH 7.0 and 30°C is significantly lower than that for N-acetyl-L-leucine (2.3 mM), indicating a higher binding affinity [1]. This differentiation is critical for applications requiring selective enzymatic hydrolysis or for understanding metabolic pathways.
| Evidence Dimension | Michaelis-Menten Constant (Km) for Aminoacylase |
|---|---|
| Target Compound Data | 1.7 mM (N-Acetyl-L-phenylalanine) |
| Comparator Or Baseline | N-acetyl-L-leucine: 2.3 mM; N-acetyl-L-tyrosine: 1.9 mM; N-acetyl-L-alanine: 1.2 mM |
| Quantified Difference | 26% lower Km compared to N-acetyl-L-leucine (2.3 vs 1.7 mM) |
| Conditions | Lactococcus lactis aminoacylase, pH 7.0, 30°C |
Why This Matters
This quantitative difference in enzyme affinity is essential for researchers designing biocatalytic processes or studying amino acid metabolism, as it dictates substrate selectivity and reaction rates.
- [1] Curley, P., van der Does, C., Driessen, A.J., Kok, J., van Sinderen, D. Purification and characterisation of a lactococcal aminoacylase. Archives of Microbiology, 2003, 179, 402-408. Data as compiled in BRENDA. View Source
